5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline is a compound belonging to the class of triazoloquinazolinesThe structure of this compound includes a quinazoline core fused with a triazole ring, along with a pyridine and a chlorobenzylthio group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps. One common method includes the following steps :
Formation of the Quinazoline Core: Starting with 4-hydrazinoquinazoline, the compound undergoes a reaction with carbon disulfide to form a triazoloquinazoline intermediate.
Introduction of the Pyridine Group: The intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridine group.
Addition of the Chlorobenzylthio Group: Finally, the compound is treated with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzylthio group, resulting in the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.
Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives . Similar compounds include:
2-Thio[1,2,4]triazolo[1,5-c]quinazoline: Known for its antimicrobial and antifungal activities.
1,2,4-Triazolo[4,3-c]quinazoline: Exhibits cytotoxic activity against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]quinazoline: Studied for its potential as a CDK2 inhibitor.
The uniqueness of this compound lies in its specific structural features and the presence of the chlorobenzylthio group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H14ClN5S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H14ClN5S/c22-17-9-3-1-6-15(17)13-28-21-24-18-10-4-2-8-16(18)20-25-19(26-27(20)21)14-7-5-11-23-12-14/h1-12H,13H2 |
InChI Key |
WALYAQRNPQKWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5)Cl |
Origin of Product |
United States |
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